molecular formula C26H19N3O2 B3674244 N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbenzamide

N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbenzamide

Cat. No.: B3674244
M. Wt: 405.4 g/mol
InChI Key: DTEPDZMZJLJZCH-UHFFFAOYSA-N
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Description

N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbenzamide is a complex organic compound that features a unique structure combining oxazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole and pyridine intermediates, followed by their coupling with a benzamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbenzamide is unique due to its specific combination of oxazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2/c1-17-9-10-21(25-29-22-8-5-15-27-26(22)31-25)16-23(17)28-24(30)20-13-11-19(12-14-20)18-6-3-2-4-7-18/h2-16H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEPDZMZJLJZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)N=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbenzamide
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N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbenzamide
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N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbenzamide
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N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbenzamide
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N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbenzamide
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N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbenzamide

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